GSK2110183 hydrochloride is a potent and selective inhibitor of the protein kinase AKT, which plays a critical role in various cellular processes, including metabolism, cell proliferation, and survival. This compound is primarily investigated for its therapeutic potential in treating various cancers, particularly those associated with dysregulation of the phosphoinositide 3-kinase/AKT signaling pathway. GSK2110183 hydrochloride is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of AKT.
GSK2110183 hydrochloride was developed by GlaxoSmithKline and has been subjected to extensive research to evaluate its efficacy against different cancer types. It falls under the category of small molecule inhibitors targeting kinases, specifically designed to inhibit the activity of all three isoforms of AKT (AKT1, AKT2, and AKT3) with high selectivity. The compound is classified as a chemical entity used in both laboratory research and clinical trials.
The synthesis of GSK2110183 hydrochloride involves several chemical reactions starting from commercially available precursors. The process typically includes:
The synthetic route is optimized for scalability, utilizing high-throughput techniques for purification and quality control to ensure consistent product quality .
GSK2110183 hydrochloride has a molecular formula of and a molecular weight of approximately 481.8 g/mol. The structure includes:
The structural representation can be summarized as follows:
GSK2110183 hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. Key reaction types include:
These reactions can lead to various derivatives that may exhibit altered biological activities .
GSK2110183 hydrochloride exerts its effects by inhibiting the kinase activity of AKT, thereby disrupting the downstream signaling pathways involved in cell growth and survival. The mechanism involves:
In vitro studies have shown that GSK2110183 hydrochloride effectively inhibits phosphorylation at residues Thr308 and Ser473, critical for AKT activation .
These properties are crucial for determining appropriate storage conditions and handling procedures during laboratory use .
GSK2110183 hydrochloride has several scientific applications:
GSK2110183 hydrochloride (afuresertib hydrochloride) is a potent ATP-competitive pan-AKT inhibitor with distinct isoform selectivity. Biochemical assays reveal its inhibition constant (Ki) for AKT1 is 0.08 nM, while values for AKT2 and AKT3 are 2 nM and 2.6 nM, respectively [9]. This 25–32-fold selectivity for AKT1 over AKT2/AKT3 is attributed to structural variations in their catalytic domains (discussed in Section 1.1.3). Cellular potency, measured by inhibition of AKT substrate phosphorylation (e.g., pGSK3β), correlates with biochemical Ki values, showing half-maximal inhibitory concentrations (IC50) of 0.2–5 nM in tumor cell lines [7]. Selectivity profiling across 400+ kinases demonstrates >1,000-fold selectivity against unrelated kinases (e.g., ROCK, PKCθ) at physiologically relevant concentrations [9].
Table 1: Inhibition Kinetics of GSK2110183 Hydrochloride
Parameter | AKT1 | AKT2 | AKT3 |
---|---|---|---|
Ki (nM) | 0.08 | 2.0 | 2.6 |
Cellular IC50 (nM) | 0.2–1.0 | 3–5 | 2–4 |
Fold Selectivity (vs. AKT1) | 1× | 25× | 32× |
As an ATP-competitive inhibitor, GSK2110183 binds reversibly to the catalytic cleft of AKT isoforms, preventing ATP access. Structural studies confirm it occupies the hinge region (Glu228 and Ala230 in AKT1) and extends into the hydrophobic pocket behind the ATP-binding site [1] [5]. This binding mode stabilizes AKT in a closed conformation, restricting phosphatase access to phosphorylation sites (e.g., T308/S473). Notably, ATP-pocket occupancy induces paradoxical AKT hyperphosphorylation in cells due to impaired dephosphorylation by protein phosphatase 2A (PP2A) [3]. This mechanism is amplified when AKT is membrane-localized, where its ATP-binding site engages intramolecularly with R273 (AKT1) to shield T308 from phosphatases [3].
Key binding characteristics:
Isoform selectivity arises from sequence divergence in three domains:
Table 2: Structural Elements Influencing Isoform Selectivity
Structural Feature | AKT1 | AKT2 | AKT3 |
---|---|---|---|
Gatekeeper Residue | Met227 | Met229 | Met232 |
Key Hydrophobic Pocket Residue | Phe129 | Phe131 | Tyr134 |
PH-Linker Flexibility | High | Moderate | Low |
T308 Phosphorylation Impact | +++ (Cleft enlargement) | ++ | ++ |
Mutations in these regions alter inhibitor efficacy: The AKT1 E17K mutant, found in breast cancer, increases membrane localization and raises GSK2110183’s IC50 to 0.2 nM (vs. 0.08 nM for WT) due to enhanced ATP-pocket occupancy [9]. Conversely, the diabetes-associated AKT2 R274H mutation disrupts R273-like phosphatase shielding, reducing inhibitor-induced hyperphosphorylation [3].
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7